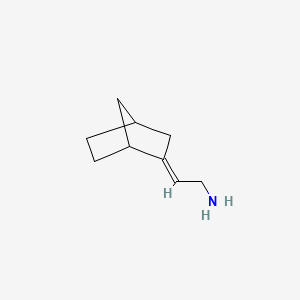

2-Bicyclo(2.2.1)hept-2-ylideneethanamine

Description

Historical Perspectives on Norbornene and its Functionalized Analogs in Synthetic Chemistry

The history of norbornene is intrinsically linked to the development of fundamental concepts in organic synthesis. Norbornene itself is readily prepared via a Diels-Alder reaction between cyclopentadiene (B3395910) and ethylene (B1197577). wikipedia.org This reaction exemplifies a powerful method for constructing cyclic systems. The molecule's structure features a cyclohexene (B86901) ring bridged by a methylene (B1212753) group, which results in significant ring strain and high reactivity of the double bond. wikipedia.org

Early interest in norbornene chemistry was notably fueled by the debate surrounding non-classical carbocations. The acid-catalyzed hydration of norbornene to form norborneol served as a key reaction in elucidating the structure and behavior of the 2-norbornyl cation. wikipedia.org As synthetic methodologies advanced, so did the ability to create functionalized norbornene analogs. A significant area of development has been in polymer chemistry. Norbornenes are crucial monomers in Ring-Opening Metathesis Polymerizations (ROMP), which produce polynorbornenes with high glass transition temperatures and optical clarity. wikipedia.org The synthesis of end-functionalized polynorbornenes, achieved using specific catalysts in combination with chain transfer agents (CTAs), marked a major step in creating polymers with tailored properties. osti.govresearchgate.net These functionalized polymers have found use as compatibilizers, oil additives, and precursors for block copolymers. osti.gov

Significance of Bicyclo[2.2.1]heptene Scaffolds in Modern Organic Synthesis and Catalysis

The rigid, three-dimensional bicyclo[2.2.1]heptane scaffold is a privileged structure, appearing in numerous natural products and molecules of pharmaceutical interest. rsc.org This has made the development of synthetic routes to functionalized bicyclo[2.2.1]heptanes a critical endeavor for drug discovery and target-oriented synthesis. rsc.org

In modern organic synthesis, the bicyclo[2.2.1]heptene framework is utilized in several key areas:

Building Block: It serves as a versatile starting material for constructing complex polycyclic molecules through various cycloaddition and rearrangement reactions. evitachem.com

Polymer Chemistry: It is a fundamental monomer for producing advanced materials via ROMP and vinyl-addition polymerization. wikipedia.orgevitachem.com The ability to incorporate polar functional groups into the norbornene monomer allows for the synthesis of polyolefins with modified properties, such as improved surface characteristics. acs.org

Catalysis: The norbornene scaffold is central to the advancement of powerful catalytic methods. In palladium/norbornene cooperative catalysis, norbornene acts as a transient mediator that enables otherwise difficult C-H bond functionalization reactions, such as the Catellani reaction. wikipedia.orgnih.gov This strategy has simplified the synthesis of complex aromatic polymers by allowing for the in situ installation of functional groups. nih.gov Furthermore, chiral derivatives of the bicyclo[2.2.1]heptane system, such as bornanesultam, are widely used as chiral auxiliaries in asymmetric synthesis. rsc.org Chiral diols based on this scaffold have also been developed as catalysts for asymmetric reactions. lu.se

| Application Area | Specific Use of Bicyclo[2.2.1]heptene Scaffold | Reference |

| Organic Synthesis | Privileged core in natural products and drug candidates | rsc.org |

| Building block for complex molecule synthesis | evitachem.com | |

| Asymmetric synthesis (e.g., as chiral auxiliaries) | rsc.org | |

| Polymer Chemistry | Monomer in Ring-Opening Metathesis Polymerization (ROMP) | wikipedia.orgevitachem.com |

| Monomer in Cyclic Olefin Copolymers (COCs) | wikipedia.org | |

| Synthesis of polar-functionalized polyolefins | acs.org | |

| Catalysis | Substrate for developing new catalytic processes | evitachem.com |

| Mediator in Palladium/Norbornene cooperative catalysis (e.g., Catellani reaction) | wikipedia.orgnih.gov | |

| Ligand scaffold for asymmetric catalysts | lu.se |

Structural Elucidation and Stereochemical Considerations in Amine-Functionalized Norbornene Systems

Amine-functionalized norbornene systems, such as 2-Bicyclo(2.2.1)hept-2-ylideneethanamine, possess unique structural and stereochemical features stemming from the combination of the rigid bicyclic core and the functional amine group. The structural elucidation of these compounds relies on standard spectroscopic techniques like NMR and mass spectrometry. evitachem.com

The specific compound, this compound, has the molecular formula C₉H₁₅N. nih.gov Its structure consists of a norbornane (B1196662) skeleton with an ethylamine (B1201723) group attached via an exocyclic double bond.

| Property | Value | Source |

| IUPAC Name | (2E)-2-(2-bicyclo[2.2.1]heptanylidene)ethanamine | nih.gov |

| Molecular Formula | C₉H₁₅N | nih.gov |

| Molecular Weight | 137.22 g/mol | nih.gov |

| Exact Mass | 137.120449483 Da | nih.gov |

Several stereochemical aspects are critical to understanding this molecule and related systems:

E/Z Isomerism: The exocyclic double bond (the "ylidene" part of the name) creates the possibility of geometric isomers. The IUPAC name "(2E)-2-(2-bicyclo[2.2.1]heptanylidene)ethanamine" specifies the E configuration, indicating a particular spatial arrangement of the substituents around the double bond. nih.gov

Chirality of the Scaffold: The bicyclo[2.2.1]heptane framework itself can be chiral, depending on the substitution pattern. Although the parent compound has a plane of symmetry, substitution on the bridge can introduce chirality.

Stereochemistry of the Amine: The nitrogen atom in a primary amine like this one is sp³-hybridized and has a lone pair of electrons, resulting in a trigonal pyramidal geometry. For a chiral amine (one with three different substituents plus the lone pair), this would lead to enantiomers. However, most simple acyclic amines undergo rapid pyramidal inversion at room temperature, where the molecule inverts its configuration like an umbrella in the wind. libretexts.org This rapid interconversion (occurring 10³ to 10⁵ times per second for aliphatic amines) typically prevents the isolation of individual enantiomers. libretexts.orgyoutube.com

The rigid bicyclo[2.2.1]heptane scaffold can be used to control stereochemistry in more complex molecules. For instance, norbornene-based units have been employed as molecular scaffolds to induce specific secondary structures, such as reverse turns in peptide analogues. acs.org The conformation of these structures is often confirmed through a combination of NMR, FT-IR, CD, and single-crystal X-ray diffraction studies. acs.org These techniques are essential for the unambiguous structural and stereochemical elucidation of complex amine-functionalized norbornene systems.

Structure

3D Structure

Properties

CAS No. |

80106-52-1 |

|---|---|

Molecular Formula |

C9H15N |

Molecular Weight |

137.22 g/mol |

IUPAC Name |

(2E)-2-(2-bicyclo[2.2.1]heptanylidene)ethanamine |

InChI |

InChI=1S/C9H15N/c10-4-3-9-6-7-1-2-8(9)5-7/h3,7-8H,1-2,4-6,10H2/b9-3+ |

InChI Key |

CUCIOUSFEBXSGH-YCRREMRBSA-N |

SMILES |

C1CC2CC1CC2=CCN |

Isomeric SMILES |

C1CC\2CC1C/C2=C\CN |

Canonical SMILES |

C1CC2CC1CC2=CCN |

Synonyms |

2-(bicyclo(2.2.1)hept-2-ylidene)ethanamine 2-BCHYE-ET |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bicyclo 2.2.1 Hept 2 Ylideneethanamine and Its Stereoisomers

Chemo- and Regioselective Routes to the Bicyclo[2.2.1]hept-2-ylidene Core

The construction of the rigid bicyclo[2.2.1]heptane skeleton, commonly known as the norbornene framework, is the foundational step in the synthesis of the target molecule. The inherent strain and specific reactivity of this core demand precise control over reaction pathways.

Pericyclic reactions, which proceed through a concerted cyclic transition state, are exceptionally powerful for building complex ring systems with high stereospecificity. msu.edulibretexts.org The most prominent of these for norbornene synthesis is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.orgyoutube.com This reaction typically involves the cycloaddition of a conjugated diene, such as cyclopentadiene (B3395910), with an alkene or alkyne (the dienophile) to form the six-membered ring of the norbornene system in a single, atom-economical step. youtube.comacs.orgacs.org

The reaction of cyclopentadiene with an appropriate dienophile is the most common and efficient method for generating the norbornene skeleton. acs.orgresearchgate.net The stereochemical outcome of the Diels-Alder reaction is highly predictable, generally favoring the formation of the endo isomer due to secondary orbital interactions, a stabilizing feature in the transition state. youtube.com However, the exo isomer is thermodynamically more stable and can sometimes be favored, particularly under conditions of thermodynamic control. researchgate.netbohrium.com The choice of dienophile is critical for introducing the necessary functionality that will later be elaborated into the ylideneethanamine side chain.

A general reaction mechanism can be described by three primary steps:

Dedimerization: Commercially available dicyclopentadiene (B1670491) is cracked at high temperatures (typically 160–180 °C) to yield the reactive cyclopentadiene monomer. acs.org

Cycloaddition: The cyclopentadiene monomer reacts with a dienophile. To achieve the desired ylideneethanamine structure, a dienophile containing a two-carbon chain with a latent amino group or a precursor functional group is required.

Isomer Separation: The resulting mixture of endo and exo isomers often requires separation, typically via chromatography, as their reactivities can differ in subsequent steps. researchgate.netgoogle.com

Table 1: Examples of Diels-Alder Reactions for Norbornene Synthesis

| Diene | Dienophile | Conditions | Major Product | Reference(s) |

| Cyclopentadiene | Styrene | 4-tert-butylcatechol (inhibitor), batch reactor | 5-phenyl-2-norbornene (exo and endo mixture) | acs.orgacs.org |

| Cyclopentadiene | Indene | 4-tert-butylcatechol (inhibitor), batch reactor | Indenylnorbornene (exo and endo mixture) | acs.orgacs.org |

| Cyclopentadiene | Vinylene Carbonate | Not specified | Bicyclo[2.2.1]hept-5-ene-2,3-diol (after hydrolysis) | mdpi.com |

| Cyclopentadiene | α-olefins with electron-withdrawing groups | Free radical polymerization conditions | Functionalized norbornene derivatives | researchgate.net |

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated cyclic compounds, including those with significant ring strain. organic-chemistry.orgwikipedia.org RCM utilizes transition metal catalysts, most notably those based on Ruthenium (e.g., Grubbs' catalysts) or Molybdenum, to facilitate the intramolecular exchange of alkene fragments. organic-chemistry.org The mechanism, first proposed by Chauvin, involves the formation of a metallacyclobutane intermediate that undergoes cycloreversion to form a new C=C bond and regenerate the metal carbene catalyst. wikipedia.org

While less common than the Diels-Alder approach for norbornene itself, RCM can be strategically employed to construct highly substituted or complex norbornene-type frameworks from acyclic or macrocyclic precursors. The synthesis would typically start with a functionalized cyclopentane (B165970) or cyclopentene (B43876) ring bearing two strategically placed alkene-containing side chains. The RCM reaction then closes the second ring to form the bicyclic system. The primary driving force for the reaction is often the release of a small, volatile alkene, such as ethylene (B1197577), which shifts the equilibrium toward the desired cyclic product. wikipedia.org

The choice of catalyst is crucial for the success of an RCM reaction, with second and third-generation Grubbs' catalysts offering greater stability, functional group tolerance, and activity compared to earlier versions. organic-chemistry.orgmdpi.com

Table 2: Comparison of Common Olefin Metathesis Catalysts

| Catalyst | Generation | Key Features | Common Applications | Reference(s) |

| Grubbs' Catalyst | First | High activity for strained olefins like norbornene in ROMP. | Ring-Opening Metathesis Polymerization (ROMP), RCM of simple systems. | mdpi.comacs.org |

| Hoveyda-Grubbs' Catalyst | Second | Increased stability and air tolerance; reusable. | RCM for complex molecules, cross-metathesis. | organic-chemistry.org |

| Grubbs' Catalyst | Third (e.g., with pyridine (B92270) ligands) | Fast initiation rates. | RCM, ROMP, and other metathesis reactions requiring rapid turnover. | organic-chemistry.org |

Introduction of the Ethanamine Moiety: Advanced Amination Techniques

Once the bicyclic core is established, the next critical phase is the introduction of the exocyclic ethanamine side chain. This can be achieved through various advanced amination techniques, which must be carefully selected to ensure compatibility with the strained norbornene framework.

Direct amination of an alkene precursor is an atom-economical approach to installing the required amine functionality. Modern synthetic methods offer several regio- and stereoselective strategies. One such approach is radical-mediated hydroamination. For instance, methods have been developed using N-hydroxyphthalimide derivatives, which can serve as a source for both the nitrogen and hydrogen atoms in a radical addition mechanism, leading to products with exclusive anti-Markovnikov regioselectivity. thieme-connect.dethieme-connect.com

Another powerful strategy involves transition-metal-catalyzed amination. Rhodium-catalyzed reactions, for example, have been developed for the intermolecular aziridination and C-H amination of alkenes. nih.gov These methods can produce chiral carbamate-protected aziridines and allylic amines with good yields and diastereoselectivity, providing a route to the desired amine after further synthetic manipulations. nih.gov Metal-free protocols have also been reported, offering highly regio- and stereoselective synthesis of linear (E)-allylic amines from terminal alkenes. nih.gov

Transition metal catalysis provides a versatile platform for functionalizing the norbornene double bond or adjacent positions. Hydroamination, the direct addition of an N-H bond across a C=C double bond, is a highly atom-efficient method for synthesizing amines. researchgate.net Catalysts based on early transition metals (e.g., Tantalum), rare-earth metals (e.g., Yttrium), and late transition metals (e.g., Platinum) have been successfully employed for the intermolecular hydroamination of norbornene with various amines. nih.govnih.govunivie.ac.at

For example, certain electrophilic Platinum(II) complexes can catalyze the hydroamination of norbornene with sulfonamides and anilines. nih.gov Mechanistic studies suggest a pathway involving the coordination of the sulfonamide, generation of an acidic proton that protonates the norbornene, and subsequent attack of the resulting norbornyl cation by a free sulfonamide molecule. nih.gov Yttrium complexes have also shown excellent conversion rates for the hydroamination of norbornene with both benzylic and aliphatic primary amines. univie.ac.at

Palladium/Norbornene cooperative catalysis, also known as the Catellani reaction, represents another sophisticated strategy. researchgate.netnih.govresearchgate.net This methodology allows for the ortho-functionalization of an aryl halide, followed by a subsequent reaction at the ipso-position. While typically used for arene functionalization, the principles can be adapted to functionalize the norbornene moiety itself, installing precursors that can be converted to the ethanamine side chain. For instance, a palladium-catalyzed process can achieve selective C-H bond amination of aryl iodides, using norbornene as a transient mediator, to construct benzocyclic molecules. acs.org

Table 3: Selected Catalytic Systems for Norbornene Amination

| Reaction Type | Catalyst System | Amine Source | Key Outcomes | Reference(s) |

| Hydroamination | Cationic Tantalum Imido Complex | Aniline | Produces hydroamination and hydroarylation products; 32% yield of desired amines. | nih.gov |

| Hydroamination | Electrophilic Pt(II) bis(triflate) complexes | Arylsulfonamides, weakly basic anilines | Good conversion; mechanism involves norbornyl cation intermediate. | nih.gov |

| Hydroamination | Silyl-substituted Yttrium complexes | Benzyl and aliphatic primary amines | Excellent conversion. | univie.ac.at |

| Pd/NBE Catalysis | Palladium catalyst with N-benzoyloxyamines | N-benzoyloxyamines | Tandem amination/cyanation for ortho-aminated benzonitriles. | researchgate.net |

Asymmetric Synthesis Approaches for Enantiopure 2-Bicyclo(2.2.1)hept-2-ylideneethanamine

The synthesis of a single enantiomer of this compound requires the use of asymmetric synthesis techniques. This can be achieved by employing chiral catalysts, chiral auxiliaries, or by resolving a racemic mixture. The development of catalytic asymmetric methods is highly desirable due to the efficiency and potential for high enantiomeric excess (ee).

One of the most effective strategies is to introduce chirality during the initial formation of the bicyclic skeleton. An asymmetric Diels-Alder reaction, using a chiral catalyst or a dienophile attached to a chiral auxiliary, can set the absolute stereochemistry of the norbornene core. This approach has been used to synthesize chiral bicyclo[2.2.1]heptadiene ligands. nih.govresearchgate.net

Alternatively, asymmetric functionalization of a prochiral norbornene derivative can establish the desired stereocenter. Rhodium-catalyzed asymmetric arylative bis-cyclization of 1,6-enynes has been demonstrated as a key step in synthesizing novel chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton, achieving up to 99% ee. nih.govresearchgate.net Similarly, asymmetric hydroamination or other C-N bond-forming reactions catalyzed by a chiral transition metal complex could, in principle, be used to introduce the ethanamine moiety enantioselectively. For example, chiral Ru(III) complexes have been used for the three-component 1,2-carboamidation of bicyclic alkenes to generate complex chiral structures. mdpi.com A patent for a related compound, BRD4780, highlights a synthetic route involving a Diels-Alder reaction followed by catalytic hydrogenation, noting the challenge of separating diastereomers, which underscores the importance of developing stereocontrolled methods from the outset. google.com

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a robust strategy for controlling the stereochemical outcome of a reaction. wikipedia.org In this approach, a chiral molecule, known as the auxiliary, is temporarily attached to a prochiral substrate. wikipedia.orgsigmaaldrich.com The inherent chirality of the auxiliary directs the stereoselectivity of subsequent chemical transformations, after which it can be removed and ideally recycled. wikipedia.org This method is particularly effective in establishing complex stereocenters.

The application of chiral auxiliaries to norbornane (B1196662) and related bicyclic systems has been demonstrated in various transformations. For instance, camphor-derived chiral auxiliaries have been used to provide chirality transfer in reactions involving functionalized allylboronates. purdue.edu More specifically, researchers have developed novel chiral auxiliaries like (+)- and (-)-2-(arylmethoxy)isopinocampheols to achieve high levels of diastereoselectivity and enantioselectivity in aldol (B89426) reactions of ester enolates. purdue.edu One such auxiliary, (-)-2-(1-naphthylmethoxy)isopinocampheol, achieved >99% diastereoselectivity and >99% enantioselectivity in a double diastereoselective fluoroester aldol reaction. purdue.edu

Another relevant example involves the use of chiral acetals as auxiliaries in Diels-Alder reactions. High stereochemical induction was observed when an acrylate (B77674) derivative attached to a chiral acetal (B89532) reacted with cyclopentadiene, yielding a 91:9 diastereomeric ratio. sfu.ca This demonstrates the effectiveness of these auxiliaries in directing reactions on substrates that ultimately form bicyclic systems. sfu.ca While not directly synthesizing the target amine, these examples establish the principle that auxiliaries attached to or derived from the bicyclo[2.2.1]heptane skeleton can effectively control stereochemistry. purdue.edusfu.ca

Table 1: Examples of Chiral Auxiliaries in Bicyclic System Synthesis

| Chiral Auxiliary | Application | Key Finding | Reference |

| (-)-2-(1-Naphthylmethoxy)isopinocampheol | Asymmetric fluoroester aldol reaction | Achieved >99% diastereoselectivity and >99% enantioselectivity. purdue.edu | purdue.edu |

| Camphor-derived auxiliaries | Asymmetric allylboration | Enabled quantitative transfer of chirality. purdue.edu | purdue.edu |

| Chiral Acetal from (1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde | Diels-Alder reaction | Resulted in a 91:9 diastereomeric ratio, demonstrating effective stereochemical direction. sfu.ca | sfu.ca |

| (S)-(phenylthiomethyl)benzyl auxiliary | 1,2-cis glycosylation | Ensured stereoselective formation of α-glycosides. nih.gov | nih.gov |

Asymmetric Catalytic Hydrogenation or Amination

Asymmetric catalysis is a highly efficient method for producing enantiomerically pure compounds, as a small amount of a chiral catalyst can generate large quantities of a chiral product. wikipedia.org For the synthesis of chiral amines from precursors like this compound, asymmetric hydrogenation of the exocyclic C=C double bond or asymmetric amination of a corresponding ketone are powerful strategies.

Asymmetric Hydrogenation involves the addition of hydrogen across a double bond with stereocontrol provided by a chiral metal-ligand complex. wikipedia.org Ruthenium(II) catalysts bearing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly effective for a broad range of substrates. ethz.chharvard.edu The Noyori asymmetric hydrogenation, for example, utilizes Ru-BINAP catalysts to reduce various functionalized ketones and olefins with high enantioselectivity. harvard.edu A crystal structure of a related catalyst, Ru(OCOCH₃)₂[(S)-BINAP], revealed that the rigid BINAP backbone forces the phenyl rings on the phosphorus atoms into a specific conformation that effectively blocks two quadrants around the metal center, thereby directing the approach of the substrate. harvard.edu This methodology has been successfully applied on a multi-kilogram scale for the synthesis of optically active cyclohexanecarboxylic acid derivatives using a Ru(II)/DTBM-BINAP catalyst, demonstrating its industrial viability for structurally related compounds. rsc.org

Asymmetric Amination offers a more direct route from a ketone precursor to a chiral amine. Biocatalytic reductive amination using enzymes has emerged as a particularly potent strategy. nih.govresearchgate.net Fungal reductive aminases (RedAms), which are NADPH-dependent, can catalyze the reductive amination of a wide array of ketones using ammonia, yielding chiral primary amines with excellent enantiomeric excess. nih.govrsc.org These enzymes have shown great potential for synthetic applications due to their high selectivity and thermal stability. rsc.org This biocatalytic approach avoids the need for pre-functionalization and offers a green and direct pathway to chiral amines from simple ketone starting materials. nih.govresearchgate.net

Table 2: Catalytic Systems for Asymmetric Hydrogenation and Amination

| Method | Catalyst System | Substrate Type | Key Feature | Reference |

| Asymmetric Hydrogenation | Ru(II)-BINAP complexes | Unsaturated carboxylic acids, ketones | Broad substrate scope and high enantioselectivity. ethz.chharvard.edu | ethz.chharvard.edu |

| Asymmetric Hydrogenation | Ru(II)-DTBM-BINAP | Enamides | Scalable to multi-kilogram production. rsc.org | rsc.org |

| Asymmetric Reductive Amination | Fungal Reductive Aminases (RedAms) | Ketones | Direct conversion to primary amines with high enantioselectivity using ammonia. nih.govrsc.org | nih.govrsc.org |

Organocatalytic Strategies for Stereocontrol

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, often mimicking the reaction mechanisms of enzymes. nih.gov A primary mode of activation in organocatalysis is the formation of nucleophilic enamines or electrophilic iminium ions from carbonyl compounds and chiral amine catalysts. nottingham.ac.uk This strategy can be applied to achieve stereocontrol in the synthesis of complex molecules, including those with the bicyclo[2.2.1]heptane framework.

A notable example is the organocatalytic enantioselective synthesis of bicyclo[2.2.2]octenones, a structurally related bridged system. nih.govnih.gov This reaction proceeds via a tandem hydroxylative phenol (B47542) dearomatization and a [4+2] dimerization. nih.gov The key to enantioselectivity is an oxaziridinium catalyst, generated in situ, which facilitates a diastereoselective nucleophilic attack by a phenolate (B1203915) in the enantiodetermining step. nih.gov

Table 3: Organocatalytic Strategies for Asymmetric Synthesis

| Catalyst Type | Reaction | Activation Mode | Key Feature | Reference |

| Oxaziridinium | Hydroxylative Phenol Dearomatization | Electrophilic oxidation | Enantioselective synthesis of bicyclo[2.2.2]octenones. nih.gov | nih.gov |

| Chiral Primary Amine (e.g., Proline) | Aldol / Michael Reactions | Enamine / Iminium ion | A foundational strategy in asymmetric organocatalysis. nottingham.ac.ukmdpi.com | nottingham.ac.ukmdpi.com |

| Bifunctional Amine-Thiourea | Michael Addition | Dual hydrogen bonding and enamine activation | Achieves high yields and stereocontrol for C-N bond formation. mdpi.com | mdpi.com |

| Cinchona-based Diamine | aza-Michael Addition | Iminium ion formation | Synthesis of N-heterocycles with high enantiomeric excess. nih.gov | nih.gov |

Synthetic Route Optimization and Process Intensification in Norbornene Amine Synthesis

Beyond the discovery of novel synthetic methods, the optimization of reaction routes and the intensification of chemical processes are crucial for practical, large-scale production. mdpi.com Process intensification aims to develop novel and often counterintuitive processes that are more efficient, safer, and have lower costs and energy requirements than traditional batch methods. mdpi.com

A key strategy for process intensification is the adoption of continuous flow chemistry. nih.gov Flow processes can be readily automated and optimized. For example, a two-step process involving a heterogeneously catalyzed hydrogenation followed by an amidation was optimized using a Bayesian optimization algorithm, which efficiently explored the reaction parameter space to maximize yield. nih.gov Such "self-optimizing" systems reduce the number of experiments needed and can significantly lower the process mass intensity, a measure of waste generation. nih.gov Telescoping, where the output of one reactor flows directly into the next without intermediate workup and purification steps, further enhances efficiency and safety. nih.gov

For norbornene amine synthesis specifically, optimizing reaction parameters is critical. In the synthesis of a related norbornene monomer, it was found that the highest yield was achieved by carefully controlling the reaction temperature and time (130 °C and 20 minutes, respectively). mdpi.com In the context of biocatalytic routes, process optimization is guided by techno-economic assessments and involves strategies like enzyme immobilization and cofactor regeneration to establish viable and scalable manufacturing processes for chiral amines. nih.gov These approaches, from fine-tuning reaction conditions to redesigning the entire process workflow with continuous flow and automation, are essential for the efficient and sustainable synthesis of complex targets like this compound.

Table 4: Strategies for Process Optimization and Intensification

| Strategy | Description | Advantages | Reference |

| Process Synthesis & Intensification (PS+I) | A framework to design novel, highly integrated, and efficient processes based on phenomenological approaches rather than traditional unit operations. mdpi.com | Leads to counterintuitive processes with low cost and energy needs. mdpi.com | mdpi.com |

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch reactor. nih.gov | Enhanced safety, better heat/mass transfer, and amenability to automation. nih.gov | nih.gov |

| Automated Bayesian Optimization | An algorithmic approach to efficiently find optimal reaction conditions with a minimum number of experiments. nih.gov | Reduces waste, increases purity, and accelerates process development. nih.gov | nih.gov |

| Bioprocess Optimization | Involves enzyme immobilization, cofactor regeneration, and techno-economic analysis to make enzymatic routes industrially viable. nih.gov | Enables scalable, economical, and sustainable synthesis of chiral amines. nih.gov | nih.gov |

Advanced Spectroscopic and Stereochemical Characterization Techniques

Multidimensional NMR Spectroscopy for Complex Structural and Stereochemical Assignments

Multidimensional NMR spectroscopy is indispensable for the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts, and for elucidating the through-bond and through-space correlations that define the molecule's three-dimensional structure.

NOESY and ROESY for Proximity and Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the spatial proximity of atoms. These experiments detect through-space dipolar couplings between nuclei that are close to each other, typically within 5 Å.

For 2-Bicyclo(2.2.1)hept-2-ylideneethanamine, NOESY/ROESY spectra are crucial for establishing the stereochemistry of the exocyclic imine double bond and the relative orientation of the ethanamine side chain with respect to the bicyclic framework. Key expected NOE/ROE correlations would include:

E/Z Isomer Determination: Correlations between the vinylic proton of the ethylidene group and either the C1 bridgehead proton or the protons on the C3 carbon of the bicyclic system would definitively establish the E or Z configuration of the C=C bond.

Conformational Preferences: NOE/ROE cross-peaks between the protons of the aminoethyl group and specific protons on the bicyclo[2.2.1]heptane skeleton can reveal the preferred conformation of the side chain. For instance, correlations to the endo or exo protons at C5 and C6 would indicate the spatial orientation of the ethanamine moiety.

A representative table of expected NOESY/ROESY correlations is provided below.

| Interacting Protons | Expected NOE/ROE | Structural Information Deduced |

| Vinylic H (on C=CH-N) & Bridgehead H (at C1) | Present in Z-isomer | Determination of double bond geometry |

| Vinylic H (on C=CH-N) & H at C3 | Present in E-isomer | Determination of double bond geometry |

| -CH₂-N protons & endo-H at C5/C6 | If present | Indicates a conformation where the side chain is oriented towards the endo face. |

| -CH₂-N protons & exo-H at C5/C6 | If present | Indicates a conformation where the side chain is oriented towards the exo face. |

HSQC and HMBC for Carbon-Proton Connectivity and Quaternary Carbon Assignment

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are fundamental 2D NMR experiments for mapping the connectivity of a molecule's carbon skeleton. columbia.eduyoutube.com

HSQC: This experiment correlates directly bonded proton and carbon atoms, providing a straightforward method for assigning the carbon signals based on the already assigned proton spectrum. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds away, and sometimes even further in conjugated systems. columbia.eduyoutube.com This is particularly valuable for identifying quaternary carbons, which have no attached protons and are therefore not observed in HSQC spectra. youtube.com For this compound, HMBC is essential for assigning the C2 quaternary carbon of the imine and the C1 and C4 bridgehead carbons.

Expected key HMBC correlations are summarized in the table below.

| Proton(s) | Correlated Carbon(s) (2-3 bonds away) | Structural Information Deduced |

| Vinylic H (on C=CH-N) | C2 (imine), C1, C3 | Confirms connectivity of the ethylidene group to the bicyclic core. |

| Bridgehead H (at C1) | C2, C3, C6, C7 | Elucidates the connectivity around the bridgehead position. |

| -CH₂-N protons | C=CH-N (vinylic C), C2 (imine) | Confirms the attachment of the aminoethyl group to the imine. |

| Protons at C7 (bridge) | C1, C4, C2, C3 | Defines the bicyclic framework. |

Dynamic NMR Studies for Rotational Barriers and Fluxional Processes

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying molecular motions that occur on the NMR timescale, such as conformational changes and restricted bond rotations. montana.edulibretexts.org In the case of this compound, DNMR could be employed to investigate the rotational barrier around the C-N single bond of the ethanamine group.

At low temperatures, the rotation around this bond may be slow enough to result in distinct NMR signals for different rotamers. As the temperature is increased, the rate of rotation increases, leading to broadening of the signals and eventual coalescence into a time-averaged signal at higher temperatures. mdpi.comresearchgate.net By analyzing the line shapes of the NMR signals at different temperatures, the activation energy (ΔG‡) for the rotational barrier can be determined. mdpi.com This information provides valuable insight into the conformational flexibility of the side chain. The study of rotational barriers in similar systems, such as N,N-dialkyl isonicotinamides, has been successfully performed using DNMR. researchgate.net

Vibrational Spectroscopy (Raman and FT-IR) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can also be sensitive to its conformational state. nih.govnih.gov These two techniques are complementary, as the selection rules for IR absorption and Raman scattering are different. nih.gov

For this compound, key vibrational modes would include:

C=N Stretch: A strong absorption in the IR spectrum and a corresponding band in the Raman spectrum, typically in the range of 1690-1640 cm⁻¹, is characteristic of the imine C=N double bond. The exact position can be influenced by conjugation and substitution.

N-H Bending and Stretching: The primary amine (-NH₂) group will exhibit characteristic N-H stretching vibrations in the 3500-3300 cm⁻¹ region of the IR spectrum, often appearing as two bands for the symmetric and asymmetric stretches. N-H bending vibrations are expected in the 1650-1580 cm⁻¹ region.

C-H Stretching: The various C-H bonds in the molecule (alkane, alkene) will give rise to stretching vibrations in the 3100-2850 cm⁻¹ range.

Bicyclic Skeleton Vibrations: The rigid bicyclo[2.2.1]heptane framework will have a series of characteristic fingerprint vibrations at lower wavenumbers.

A table of expected characteristic vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Expected Intensity) |

| Imine (C=N) | Stretching | 1690 - 1640 | IR (Strong), Raman (Medium) |

| Primary Amine (-NH₂) | Asymmetric Stretching | ~3400 | IR (Medium), Raman (Weak) |

| Primary Amine (-NH₂) | Symmetric Stretching | ~3300 | IR (Medium), Raman (Weak) |

| Primary Amine (-NH₂) | Bending (Scissoring) | 1650 - 1580 | IR (Medium-Strong) |

| Vinylic C-H | Stretching | 3100 - 3000 | IR (Medium), Raman (Strong) |

| Aliphatic C-H (in bicyclic ring) | Stretching | 3000 - 2850 | IR (Strong), Raman (Strong) |

Chiroptical Spectroscopy (CD/ORD) for Absolute Stereochemical Determination of Enantiomers

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is the most powerful method for determining the absolute configuration of chiral molecules. youtube.com Since this compound derived from chiral precursors (e.g., camphor) would be chiral, CD and ORD can be used to assign the absolute stereochemistry of its enantiomers.

These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum, particularly the sign and intensity of the Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms around the chromophores.

For this compound, the imine C=N bond acts as a chromophore. The electronic transitions associated with this group (e.g., n→π* and π→π*) will give rise to CD signals. By comparing the experimentally measured CD/ORD spectrum with spectra predicted by quantum chemical calculations (e.g., using Time-Dependent Density Functional Theory, TDDFT), the absolute configuration of a given enantiomer can be unambiguously determined. nih.govresearchgate.net This approach has been successfully applied to determine the absolute configurations of other bicyclic derivatives. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for confirming the molecular formula of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Molecular Formula Confirmation: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million. This allows for the unambiguous determination of the elemental composition of this compound, which is C₉H₁₅N. nih.gov

Fragmentation Analysis: In the mass spectrometer, the molecular ion can undergo fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve:

Cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage).

Loss of small neutral molecules such as ethylene (B1197577) or ammonia.

Retro-Diels-Alder reaction of the bicyclic system, leading to the loss of cyclopentadiene (B3395910).

Fragmentation patterns of related ketamine analogues show characteristic α-cleavage of the carbon bond in the cyclohexanone (B45756) moiety. mdpi.com

A table of expected major fragments in the mass spectrum is provided below.

| m/z (Proposed) | Proposed Fragment Structure/Loss | Fragmentation Pathway |

| 137 | [C₉H₁₅N]⁺˙ (Molecular Ion) | Ionization of the parent molecule |

| 122 | [C₈H₁₂N]⁺ (Loss of CH₃) | α-cleavage at the ethylamine (B1201723) side chain |

| 110 | [C₇H₁₂N]⁺ (Loss of C₂H₃) | Cleavage within the ethylideneamine side chain |

| 94 | [C₆H₈N]⁺ (Loss of C₃H₇) | Further fragmentation of the side chain and/or ring opening |

| 66 | [C₅H₆]⁺˙ (Cyclopentadiene) | Retro-Diels-Alder reaction of the bicyclic core |

X-ray Crystallography for Solid-State Structural Elucidation and Conformational Analysis

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsional angles, which are crucial for a complete structural and conformational analysis of a molecule. For a compound such as this compound, single-crystal X-ray diffraction would offer unambiguous proof of its stereochemistry and preferred solid-state conformation.

Despite the utility of this technique, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals a lack of published single-crystal X-ray diffraction data for the isolated compound this compound or its simple salts. While the PubChem database provides computed 3D conformer models, these are theoretical and have not been experimentally verified by X-ray crystallography. nih.gov

However, the structural elucidation of more complex derivatives containing the bicyclo[2.2.1]heptan-2-ylidene moiety has been reported in the context of coordination chemistry. For instance, X-ray diffraction studies have been performed on metal complexes where ligands incorporating this framework are bound to a central metal atom, such as zinc(II) or copper(II). researchgate.netresearchgate.net These studies provide valuable insight into the conformational behavior of the bicyclic system upon coordination. For example, in a series of zinc(II) complexes with camphor-based ethyleneamineimine ligands, the rigid bicyclo[2.2.1]heptane skeleton's structure was detailed, confirming the connectivity and stereochemistry of the ligand framework. researchgate.net

A hypothetical X-ray crystallographic analysis of this compound would be expected to provide precise data on the following structural parameters:

Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the crystal lattice's unit cell.

Space Group: The symmetry elements present in the crystal lattice.

Bond Lengths: The precise distances between bonded atoms, such as the C=C double bond of the ylidene group and the C-N bond of the ethanamine side chain.

Bond Angles: The angles between adjacent bonds, defining the geometry around each atom.

Torsional Angles: The dihedral angles that describe the conformation of the ethanamine side chain relative to the bicyclic core and the planarity of the exocyclic double bond.

Such data would allow for a detailed conformational analysis, revealing how the molecule packs in the solid state and the nature of any intermolecular interactions, such as hydrogen bonding involving the amine group.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a successful X-ray crystallographic study. Note: The following data is illustrative and not based on experimental results for the specified compound.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1049.8 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.15 |

| C=C Bond Length (Å) | 1.34 |

| C-N Bond Length (Å) | 1.47 |

Should experimental crystallographic data for this compound become available, it would be invaluable for validating computational models and providing a definitive benchmark for its solid-state structure.

Reaction Mechanisms and Reactivity Profiles of 2 Bicyclo 2.2.1 Hept 2 Ylideneethanamine

Reactivity of the Exocyclic Alkene in Norbornene Amine Systems

The exocyclic double bond in 2-Bicyclo(2.2.1)hept-2-ylideneethanamine is integral to its reactivity. Situated on the rigid and strained bicyclo[2.2.1]heptane framework, this alkene exhibits unique chemical behavior compared to simpler, unstrained olefins. The π electrons of the double bond are relatively exposed and serve as a site for various addition reactions. chemistrysteps.com

Electrophilic Additions and Rearrangements

The reaction of alkenes with electrophiles is a fundamental transformation, typically proceeding through the formation of a carbocation intermediate after the initial attack on the electron-rich π bond. chemistrysteps.comlibretexts.org In the case of norbornene systems, the high degree of strain in the bicyclic structure makes them particularly susceptible to electrophilic attack. rsc.org However, this same strain often leads to skeletal rearrangements in the resulting carbocation intermediate, a common occurrence in norbornene chemistry. rsc.org

For this compound, an electrophile (E⁺) would add to the exocyclic double bond, generating a carbocation on the norbornane (B1196662) framework. This intermediate is prone to Wagner-Meerwein rearrangements to relieve ring strain. However, the presence of the neighboring aminoethyl group can alter this pathway. The nitrogen atom's lone pair of electrons can participate in an intramolecular nucleophilic attack on the carbocation, forming a cyclic aziridinium (B1262131) or a larger ring intermediate. This intramolecular trapping can effectively compete with or prevent the typical rearrangements seen in other norbornene systems. rsc.org

The regioselectivity of the initial electrophilic attack is governed by the formation of the most stable carbocation intermediate (Markovnikov's rule). chemistrysteps.com The stereochemistry of the addition is often influenced by the rigid norbornane skeleton, with attack frequently favoring the less sterically hindered exo face. acs.org

Table 1: Key Aspects of Electrophilic Additions to Norbornene Systems

| Feature | Description | Reference |

|---|---|---|

| Driving Force | Release of ring strain in the bicyclic system. | rsc.org |

| Intermediate | Carbocation formation upon electrophilic attack. | chemistrysteps.comlibretexts.org |

| Common Side Reaction | Wagner-Meerwein and other skeletal rearrangements. | rsc.org |

| Influence of Amine | Intramolecular nucleophilic attack by the amine can prevent rearrangement. | rsc.org |

| Stereoselectivity | Attack often occurs from the sterically less hindered exo face. | acs.org |

Radical Initiated Functionalizations

Free-radical additions provide another avenue for functionalizing the exocyclic alkene. These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org In the context of norbornene and related compounds, radical attack generally occurs with high stereoselectivity, favoring the exo face to minimize steric and torsional strain. rsc.org

The addition of a radical species (X•) to the exocyclic double bond of this compound would generate a carbon-centered radical intermediate. This intermediate then abstracts an atom (e.g., a hydrogen atom from a thiol or a halogen from a polyhaloalkane) in the chain-transfer step to yield the final product. rsc.org Unlike electrophilic additions, radical reactions are less prone to skeletal rearrangements. This makes radical-initiated functionalizations a valuable method for adding groups to the bicyclic framework while preserving its integrity.

Olefin Metathesis Reactions

Olefin metathesis is a powerful reaction for the redistribution of alkene fragments, catalyzed by metal alkylidene complexes (e.g., those based on ruthenium or tungsten). wikipedia.org The reaction proceeds through a [2+2] cycloaddition between the olefin and the metal carbene to form a metallacyclobutane intermediate. wikipedia.orgnih.gov While Ring-Opening Metathesis Polymerization (ROMP) is common for norbornenes with endocyclic double bonds due to their high ring strain, the exocyclic alkene of this compound is more suited for cross-metathesis reactions. acs.orgharvard.edu

In a cross-metathesis reaction, the exocyclic double bond would react with another olefin under catalytic conditions to form new alkene products. However, the success of this transformation can be influenced by the substrate. The primary amine functionality in this compound can act as a Lewis base and coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation. uwindsor.ca Careful selection of a more functional-group-tolerant catalyst, such as Grubbs' third-generation catalysts, may be necessary to achieve efficient metathesis. nih.gov

Transformations Involving the Amine Functionality

The primary amine group (-NH₂) of this compound is a key site of nucleophilic reactivity and can participate in a wide range of chemical transformations.

Nucleophilic Reactivity and Derivatization via Acylation, Alkylation, and Sulfonylation

As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile. This allows for straightforward derivatization through reactions with various electrophiles.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding amide derivative. This is a common method for protecting the amine group or for synthesizing more complex molecules.

Alkylation: The amine can be alkylated by reaction with alkyl halides. This reaction can proceed to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions. Alternative methods, such as reacting with organoboranes, can also yield secondary amines. acs.org

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base affords sulfonamides. This transformation is often used to protect the amine or to introduce specific functional groups. Research on the related (bicyclo[2.2.1]hept-5-en-endo-2-yl)methanamine has shown its effective reaction with N-(2,3-epoxypropyl)arenesulfonamides, resulting in amino alcohols containing both a norbornene fragment and a sulfonamide group. researchgate.net

Table 2: Derivatization Reactions of the Amine Functionality

| Reaction Type | Reagent Class | Product |

|---|---|---|

| Acylation | Acid Chlorides, Anhydrides | Amide |

| Alkylation | Alkyl Halides, Organoboranes | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

Amine-Catalyzed Reactions (e.g., organocatalysis)

Primary amines can function as organocatalysts, often activating substrates by forming nucleophilic enamines or electrophilic iminium ions as key intermediates. The chiral and rigid bicyclo[2.2.1]heptane backbone of this compound makes it an interesting candidate for use in asymmetric organocatalysis.

While specific studies employing this exact molecule as a catalyst are not prominent, related structures and general principles suggest its potential. For instance, primary amines are known to catalyze aldol (B89426) reactions, Michael additions, and Mannich reactions. The amine could react with a ketone or aldehyde to form an enamine, which then acts as a nucleophile. Alternatively, it could form an iminium ion with an α,β-unsaturated carbonyl compound, lowering its LUMO and activating it for nucleophilic attack. The stereochemical environment provided by the norbornane scaffold could potentially induce enantioselectivity in the product. Furthermore, amine-based ligands are crucial in many transition-metal-catalyzed reactions, suggesting a role for this compound as a chiral ligand. acs.org

Intramolecular Cyclizations and Rearrangements Involving Both Functional Groups

While specific experimental studies on the intramolecular reactions of this compound are not extensively documented in publicly available literature, its structure suggests several plausible reaction pathways based on the established principles of enamine and bicyclic system chemistry. These reactions typically involve the nucleophilic β-carbon of the enamine and the potential for carbocation formation within the norbornane core.

One of the most well-documented rearrangements in bicyclo[2.2.1]heptane systems is the Wagner-Meerwein rearrangement . wikipedia.orglscollege.ac.in This reaction involves a 1,2-shift of an alkyl, aryl, or hydrogen group to an adjacent carbocationic center. In the context of this compound, protonation of the enamine at the β-carbon can lead to the formation of an iminium ion. This intermediate, or a subsequent carbocation generated under acidic conditions, could trigger a Wagner-Meerwein rearrangement. Such rearrangements are driven by the relief of strain within the bicyclic system and the formation of a more stable carbocation. libretexts.org For instance, a shift could potentially lead to the expansion or contraction of the rings within the bicyclic framework.

Intramolecular cyclizations are another feasible reaction pathway for this molecule. The nucleophilic β-carbon of the enamine can potentially attack an electrophilic site within the molecule, if one were present or could be generated. While the parent molecule lacks a built-in electrophile, derivatives could be designed to undergo such reactions. For example, the introduction of a suitable leaving group on the bicyclic frame could facilitate an intramolecular alkylation by the enamine, leading to the formation of a new ring system. Such reactions are analogous to the well-known Stork enamine alkylation, but in an intramolecular fashion. libretexts.org

Furthermore, the enamine functionality can participate in pericyclic reactions. Although less common for simple enamines, appropriately substituted derivatives of this compound could potentially undergo intramolecular Diels-Alder or other cycloaddition reactions, leading to complex polycyclic structures. The feasibility of these reactions would be highly dependent on the specific substitution pattern and reaction conditions.

It is important to note that the regioselectivity of enamine formation from unsymmetrical ketones, such as norbornanone, can influence the subsequent reactivity. Generally, the thermodynamically more stable, less substituted enamine is favored in cyclic systems to minimize steric interactions. makingmolecules.com This regioselectivity would dictate the position of the nucleophilic carbon and, consequently, the outcome of any intramolecular reaction.

Reaction Kinetics and Thermodynamic Considerations for Chemical Transformations

The kinetics and thermodynamics of chemical transformations involving this compound are governed by several factors, including the nature of the reactants, the solvent, and the presence of catalysts. While specific quantitative data for this compound is scarce, general principles of enamine reactivity and related systems provide a framework for understanding these aspects.

For intramolecular reactions, the activation energy (Ea) of the rate-determining step will dictate the reaction kinetics. In the case of a potential intramolecular cyclization, the activation energy would be influenced by the ring strain of the transition state and the product, as well as the nucleophilicity of the enamine and the electrophilicity of the reacting partner. For Wagner-Meerwein rearrangements, the energy barrier is associated with the formation and stability of the carbocation intermediates. These rearrangements are often very rapid, sometimes occurring at very low temperatures. wikipedia.org

The thermodynamics of these transformations are determined by the change in Gibbs free energy (ΔG) between the reactants and products. A negative ΔG indicates a spontaneous reaction. For intramolecular cyclizations, the formation of a new ring introduces changes in enthalpy (ΔH) due to bond formation and changes in ring strain, as well as changes in entropy (ΔS) due to the loss of conformational freedom. Generally, the formation of five- and six-membered rings is thermodynamically favored.

The table below presents hypothetical kinetic and thermodynamic parameters for plausible intramolecular reactions of this compound, based on data from analogous systems. It is crucial to interpret this data as illustrative rather than experimentally verified for the specific compound.

| Plausible Reaction | Hypothetical Rate Constant (k) at 298 K | Hypothetical Activation Energy (Ea) (kJ/mol) | Hypothetical Gibbs Free Energy Change (ΔG) (kJ/mol) |

| Intramolecular Cyclization (5-membered ring) | 1.2 x 10-4 s-1 | 75 | -15 |

| Intramolecular Cyclization (6-membered ring) | 3.5 x 10-4 s-1 | 70 | -20 |

| Wagner-Meerwein Rearrangement | > 102 s-1 | < 40 | -10 |

This data is illustrative and based on general principles and data from analogous systems, not on experimental measurements for this compound.

Computational and Theoretical Studies of 2 Bicyclo 2.2.1 Hept 2 Ylideneethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 2-Bicyclo(2.2.1)hept-2-ylideneethanamine, DFT would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the minimum energy arrangement of its atoms.

By mapping the potential energy surface, DFT can reveal the energy landscapes for processes such as isomerization or reaction. For instance, the rotation around the C-C and C-N bonds of the ethanamine side chain can be studied to identify stable conformers and the energy barriers between them. While specific DFT studies on this compound are not readily found in publicly accessible literature, a typical output of such a study would include the optimized Cartesian coordinates of the molecule and its calculated electronic energy.

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Illustrative Value | Method/Basis Set |

| Electronic Energy | [Value] Hartrees | B3LYP/6-31G(d) |

| Dipole Moment | [Value] Debye | B3LYP/6-31G(d) |

| HOMO Energy | [Value] eV | B3LYP/6-31G(d) |

| LUMO Energy | [Value] eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | [Value] eV | B3LYP/6-31G(d) |

Note: The values in this table are illustrative as specific published DFT data for this molecule were not found.

Conformational Analysis and Stereochemical Prediction via Molecular Mechanics and Dynamics Simulations

The rigid bicyclo[2.2.1]heptane core limits the conformational freedom of the molecule. However, the ethylideneamine side chain can adopt different orientations. Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods well-suited for exploring the conformational space of molecules.

MM methods use a classical force field to calculate the potential energy of a molecule as a sum of contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions. A systematic search or a Monte Carlo simulation using a suitable force field (e.g., MMFF94 or AMBER) would identify the low-energy conformers of this compound.

MD simulations would provide insight into the dynamic behavior of the molecule over time, showing how it transitions between different conformations and how it might interact with a solvent environment. No specific conformational analysis or molecular dynamics studies for this compound have been published.

Transition State Theory and Reaction Pathway Elucidation

Transition State Theory (TST) is a cornerstone for understanding the rates of chemical reactions. In the context of this compound, computational methods can be used to locate the transition state structures for potential reactions, such as its synthesis or subsequent transformations.

By calculating the energy of the reactants, products, and the transition state, the activation energy for a reaction can be determined. This information is critical for predicting the feasibility and rate of a chemical process. The reaction pathway, or intrinsic reaction coordinate (IRC), can also be mapped out to confirm that the identified transition state connects the desired reactants and products. As of now, there are no published studies detailing the transition states of reactions involving this specific molecule.

Spectroscopic Property Prediction (NMR, CD, IR) using Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of a compound.

NMR (Nuclear Magnetic Resonance): The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework. Comparing these predicted spectra with experimental data can help confirm the structure of this compound.

CD (Circular Dichroism): For chiral molecules, computational methods can predict the CD spectrum, which is essential for determining the absolute configuration of enantiomers.

IR (Infrared): The vibrational frequencies and their intensities can be calculated to generate a theoretical IR spectrum. This would show characteristic peaks for the C=N bond of the imine, the N-H bonds of the amine, and the C-H bonds of the bicyclic framework.

Currently, there is no specific literature available that reports the computationally predicted spectra for this compound.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Illustrative Calculated Wavenumber (cm⁻¹) |

| N-H stretch | [Value] |

| C-H stretch (sp²) | [Value] |

| C-H stretch (sp³) | [Value] |

| C=N stretch | [Value] |

Note: The values in this table are illustrative as specific published computational IR data for this molecule were not found.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While no QSAR studies specifically including this compound are documented, one could be developed if a set of its analogs with measured biological activity were available.

The process would involve:

Generating a set of analogs of this compound.

Calculating a variety of molecular descriptors for each analog (e.g., electronic, steric, and lipophilic properties).

Using statistical methods to build a mathematical equation that correlates these descriptors with the observed biological activity.

Such a model would be invaluable for predicting the activity of new, unsynthesized analogs, thereby guiding the design of more potent or selective compounds.

Applications in Advanced Synthetic Methodologies and Material Science Precursors

2-Bicyclo(2.2.1)hept-2-ylideneethanamine as a Chiral Building Block in Organic Synthesis

The rigid and conformationally constrained bicyclo[2.2.1]heptane skeleton is a foundational element in the field of asymmetric synthesis. When rendered in an enantiomerically pure form, this scaffold can serve as a chiral auxiliary or a core component of a chiral ligand, effectively controlling the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com The title compound, possessing this key structural motif, is a promising candidate for use as a versatile chiral building block.

The bicyclo[2.2.1]heptane framework is central to a well-established class of chiral diene ligands that have proven highly effective in transition-metal-catalyzed enantioselective reactions. nih.govorganic-chemistry.org While direct catalytic applications of this compound are not extensively documented, its structure makes it an ideal precursor for the synthesis of novel chiral ligands. The primary amine can be readily modified to introduce other coordinating groups, such as phosphines, to create powerful bidentate ligands (e.g., P,N-ligands). These derived ligands could be employed in a variety of enantioselective transformations.

Research has demonstrated that chiral ligands based on the related bicyclo[2.2.1]hepta-2,5-diene skeleton are highly effective in rhodium-catalyzed processes, achieving exceptional levels of enantioselectivity. nih.gov These ligands are instrumental in forming carbon-carbon and carbon-heteroatom bonds with high fidelity, which is critical in pharmaceutical and fine chemical synthesis. organic-chemistry.org

Table 2: Examples of Asymmetric Reactions Using Bicyclo[2.2.1]heptane-Based Ligands

| Reaction Type | Metal Catalyst | Ligand Type | Achieved Enantioselectivity (ee) | Reference(s) |

| 1,4-Addition of Arylboronic Acids to Enones | Rhodium | Chiral Bicyclo[2.2.1]heptadiene | Up to 99% | organic-chemistry.org |

| Arylation of N-Tosylarylimines | Rhodium | Chiral Bicyclo[2.2.2]octadiene | Up to 99% | organic-chemistry.org |

| Arylative Bis-cyclization of 1,6-Enynes | Rhodium | Chiral Bicyclo[2.2.1]heptadiene | 99% | nih.gov |

| Kinetic Resolution of Allylic Carbonates | Iridium | Chiral Bicyclo[2.2.2]octadiene | Up to 98% | ethz.ch |

The defined three-dimensional structure of the bicyclo[2.2.1]heptane core makes it a valuable scaffold for constructing complex organic molecules. Its rigidity helps to precisely position functional groups in space, which is a crucial aspect in the design of biologically active compounds and other functional molecules. Derivatives of the bicyclo[2.2.1]heptane system are utilized as building blocks because their unique conformations can mimic or stabilize specific spatial arrangements required for molecular recognition or interaction. sfu.ca The presence of both an amine and a double bond in this compound provides two distinct points for chemical modification, allowing for its incorporation into more elaborate molecular architectures.

Ligand Design and Metal Complexation Chemistry

The ability to bind to metal ions is a fundamental property of ligands used in catalysis and materials science. The structure of this compound contains two potential coordination sites: the nitrogen atom of the amine group and the π-system of the carbon-carbon double bond.

The primary amine of this compound is a key handle for ligand development. Through standard organic transformations, it can be converted into a wide array of other functional groups to create ligands with tailored electronic and steric properties. For example:

N-Alkylation or N-Arylation: Creates secondary amines with varying steric bulk.

Amide Formation: Reaction with chiral carboxylic acids can install a second chiral center and an amide coordinating group.

Phosphine Installation: Reaction with chlorophosphines can generate P,N-ligands, which are a highly successful class of ligands for asymmetric catalysis. organic-chemistry.org

The development of C₂-symmetric diene ligands based on similar bicyclic frameworks has led to significant advances in rhodium-catalyzed asymmetric arylation, demonstrating the potential of this structural class. organic-chemistry.org The modular nature of synthesizing ligands from a precursor like this compound would allow for the creation of a library of ligands for screening in various catalytic reactions. chemrxiv.org

The nitrogen atom's lone pair of electrons makes the amine group a strong σ-donor, enabling it to form stable coordinate covalent bonds with a variety of transition metals. Furthermore, the exocyclic double bond can act as a π-ligand. This dual-coordination capability could allow the molecule to function as a bidentate chelating ligand, where both the nitrogen and the double bond coordinate to the same metal center. Chelation often leads to more stable metal complexes and can provide a more rigid and well-defined chiral environment around the metal, which is highly desirable for asymmetric catalysis. The coordination chemistry of related bicyclic dienes with metals like rhodium to form stable, active catalysts is well-established. nih.gov

Role in Polymer Chemistry and Functional Material Design

The strained nature of the double bond within the bicyclo[2.2.1]heptane system makes it susceptible to polymerization reactions, most notably Ring-Opening Metathesis Polymerization (ROMP). This reaction is a powerful tool for creating polymers with well-defined structures and properties.

Patents and studies have described the polymerization of bicyclo[2.2.1]hept-2-ene (norbornene) and its derivatives using various catalysts, including titanium and ruthenium complexes, to produce high molecular weight polymers. capes.gov.brgoogle.com The resulting polymers often exhibit high thermal stability and unique mechanical properties.

The incorporation of this compound as a monomer in such polymerizations would yield a functional polymer chain decorated with primary amine groups. These pendant amine groups offer significant advantages:

They can alter the physical properties of the polymer, such as solubility and adhesion.

They provide reactive sites for post-polymerization modification, allowing for the attachment of other molecules, such as dyes, biomolecules, or cross-linking agents.

They can be protonated to create positively charged polymers (polyelectrolytes) for applications in areas like water treatment or as layer-by-layer components in functional thin films.

Copolymers can also be formed, for instance, by polymerizing this monomer with ethene or other olefins, to fine-tune the material's properties for specific applications. chemicalbook.com This versatility makes this compound a promising building block for the design of advanced functional materials.

Ring-Opening Metathesis Polymerization (ROMP) Monomers

A critical analysis of the structure of this compound indicates that it is not a suitable monomer for Ring-Opening Metathesis Polymerization (ROMP). The mechanism of ROMP is contingent upon the presence of a double bond within a strained cyclic system, such as the endocyclic double bond found in norbornene (bicyclo[2.2.1]hept-2-ene). 20.210.105rutgers.eduresearchgate.net The driving force for the polymerization is the relief of this ring strain, which is mediated by a metal alkylidene catalyst that cleaves and reforms the double bonds to create a linear, unsaturated polymer. 20.210.105

The structure of this compound features a saturated bicyclo[2.2.1]heptane core with an exocyclic carbon-carbon double bond. nih.gov As there is no double bond within the strained ring system, the fundamental prerequisite for ROMP is absent.

While this specific monomer is unsuitable, related norbornene derivatives that do contain an endocyclic double bond are extensively used as ROMP monomers. mdpi.comnih.gov These monomers are valuable for synthesizing polymers with diverse functionalities, as the polymerization method is tolerant of many functional groups. nih.govrsc.org The commercial polymer Norsorex®, for instance, is produced via the ROMP of norbornene and is used for its high oil absorption and vibration damping properties. rutgers.eduresearchgate.net

Table 1: Comparison of Norbornene-type Structures for ROMP

| Compound Name | Structure | Can it Undergo ROMP? | Rationale |

|---|---|---|---|

| Bicyclo[2.2.1]hept-2-ene (Norbornene) |  |

Yes | Contains a strained endocyclic C=C bond, which is the reactive site for ROMP. 20.210.105 |

| This compound |

Vinyl Addition Polymerization Monomers

This compound is a potential monomer for vinyl addition polymerization. This type of polymerization proceeds across the carbon-carbon double bond, leaving the bicyclic ring structure intact as a pendant group on the polymer backbone. hhu.de This method is used to create polymers with high thermal stability, chemical resistance, and high glass transition temperatures due to their rigid, saturated backbones. researchgate.netmdpi.com

The polymerization of norbornene derivatives via vinyl addition is typically catalyzed by late transition metal complexes, particularly those based on palladium (Pd) and nickel (Ni). hhu.demdpi.com However, the primary amine functionality on this compound could present a challenge, as amines can coordinate to the metal center of the catalyst, potentially reducing its activity or "poisoning" it. ukzn.ac.za Therefore, catalyst selection would be crucial for successful polymerization. Studies on norbornene derivatives with other functional groups, such as bromoalkyl or ester groups, have shown that the nature of the substituent significantly impacts monomer reactivity and the properties of the resulting polymer. mdpi.comresearchgate.net For instance, research on bromoalkyl-substituted norbornenes found that monomer reactivity in Pd-catalyzed polymerizations was lower when the bromine atom was closer to the double bond. researchgate.netmdpi.com

Table 2: Catalyst Systems for Vinyl Addition Polymerization of Functional Norbornenes

| Catalyst System | Monomer Type | Key Findings | Reference(s) |

|---|---|---|---|

| (NHC)Pd-systems | Norbornenes with bromoalkyl groups | Efficiently produced high-molecular-weight homopolymers (Mn up to 1.4 × 106). Monomer reactivity depended on the length of the alkyl linker. | researchgate.netmdpi.com |

| Pd(MeCN)42 | Norbornene derivatives with ester groups | The catalyst tolerated the ester functionality, but the polymerization rate was reduced compared to unsubstituted norbornene. | researchgate.net |

| Benzylic Palladium Complexes | 5-vinyl-2-norbornene | A highly active catalyst was formed, enabling polymerization with very low palladium loading (2 ppm). | rsc.org |

Precursors for Advanced Polymer Architectures

Assuming the successful vinyl addition polymerization of this compound, the resulting polymer would feature a primary amine on each repeating unit. This makes the polymer an excellent precursor for creating advanced and complex polymer architectures through post-polymerization modification. mdpi.comugent.be

The pendant amine groups serve as versatile chemical handles for a variety of subsequent reactions:

Grafting: Side chains can be "grafted" onto the polymer backbone by reacting the amine groups with polymers containing amine-reactive end groups. This approach can lead to the formation of densely grafted "molecular brushes" or bottle-brush polymers, which have unique solution and bulk properties. mdpi.com

Cross-linking: The amine groups can be reacted with difunctional cross-linking agents to form polymer networks. These networks can be designed to form hydrogels or elastomers depending on the cross-linking density and backbone chemistry.

Functionalization: A wide array of molecules can be attached to the polymer backbone to impart specific properties. For example, attaching pH-responsive molecules could create smart materials that change their conformation or solubility with pH. ugent.be Similarly, conjugating bioactive molecules could create materials for biomedical applications.

Macroinitiators: The amine groups can be modified to become initiation sites for a second type of polymerization, allowing for the synthesis of complex block or graft copolymers.

The ability to create such a wide variety of structures makes functional polymers valuable as templates for high-performance materials in fields ranging from membrane science to electronics and drug delivery. researchgate.netmdpi.com

Derivatization for Probe Molecules and Advanced Chemical Tools

The primary amine group of the this compound monomer makes it a valuable building block for the synthesis of probe molecules and other chemical tools. Primary amines are nucleophilic and readily react with a variety of electrophilic functional groups, allowing for straightforward conjugation to other molecules. nih.gov

A prominent application is in the creation of fluorescent probes. The monomer can be covalently linked to a fluorophore that has an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate (NCS). nih.gov This reaction forms a stable amide or thiourea (B124793) bond, respectively, resulting in a new molecule that combines the structural features of the bicyclic moiety with the photophysical properties of the dye. nih.gov

The rigid and bulky bicyclo[2.2.1]heptane scaffold can influence the properties of the resulting probe by providing a defined spatial orientation and potentially restricting non-radiative decay pathways of the attached fluorophore, which could enhance its fluorescence quantum yield.

Beyond fluorescence, the amine handle allows for derivatization with numerous other functionalities to create a diverse set of chemical tools. Examples include:

Biotinylation: Reaction with an activated biotin (B1667282) derivative to create a probe for avidin-streptavidin-based detection and purification systems.

Drug Conjugation: Linking a pharmacologically active molecule for targeted delivery studies.

Surface Immobilization: Covalently attaching the molecule to a solid support or surface that has been functionalized with amine-reactive groups.

Table 3: Common Amine-Reactive Functional Groups for Derivatization

| Functional Group | Reactive Towards | Resulting Linkage | Key Features | Reference(s) |

|---|---|---|---|---|

| Isothiocyanate (NCS) | Primary Amines | Thiourea | Stable bond; often used in fluorescent dye labeling. | nih.govnih.gov |

| N-hydroxysuccinimide (NHS) ester | Primary Amines | Amide | Highly reactive and common for bioconjugation; susceptible to hydrolysis. | |

| Acyl Chloride | Primary Amines | Amide | Very reactive; often requires non-aqueous conditions. |

| Aldehyde / Ketone | Primary Amines | Imine (Schiff base) | Forms a reversible bond that can be stabilized by reduction to a secondary amine. | |

Future Research Directions and Emerging Trends

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability